Nomifensine vs. Diclofensine: 3-Fold Superior In Vivo Dopamine Elevation in Rat Striatal Microdialysis
In a direct comparative in vivo brain microdialysis study, nomifensine produced a substantially greater increase in striatal extracellular dopamine levels compared to its close structural analog diclofensine. At an equivalent intraperitoneal dose of 0.1 mmol/kg, nomifensine increased dopamine levels to 14.1-fold above baseline, whereas diclofensine produced only a 4.8-fold increase [1]. This nearly 3-fold difference in functional efficacy occurs despite both compounds acting as dopamine reuptake inhibitors. The enhanced in vivo effect of nomifensine is attributed to its dual mechanism involving both DA release and reuptake blockade, a property not shared by diclofensine at therapeutic doses [2].
| Evidence Dimension | In vivo extracellular dopamine elevation in striatum |
|---|---|
| Target Compound Data | 14.1-fold increase over basal levels |
| Comparator Or Baseline | Diclofensine: 4.8-fold increase over basal levels |
| Quantified Difference | Nomifensine produces a 2.94-fold greater increase in extracellular dopamine than diclofensine at the same molar dose |
| Conditions | Rat striatal microdialysis; 0.1 mmol/kg i.p. administration; measurements at 40-60 min post-injection |
Why This Matters
For researchers requiring robust in vivo dopaminergic modulation, nomifensine offers nearly 3-fold greater efficacy than diclofensine at equivalent dosing, directly impacting experimental design and expected effect sizes.
- [1] Nakachi N, Kiuchi Y, Inagaki M, et al. Effects of various dopamine uptake inhibitors on striatal extracellular dopamine levels and behaviours in rats. Eur J Pharmacol. 1995;281(2):195-203. doi:10.1016/0014-2999(95)00246-H. View Source
- [2] Keller HH, Schaffner R, Carruba MO, et al. Diclofensine (Ro 8-4650)—a potent inhibitor of monoamine uptake: biochemical and behavioural effects in comparison with nomifensine. Adv Biochem Psychopharmacol. 1982;31:249-63. PMID: 6979165. View Source
